molecular formula C27H28N4O4 B14125416 8-(furan-2-yl)-6-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile CAS No. 929809-30-3

8-(furan-2-yl)-6-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B14125416
CAS No.: 929809-30-3
M. Wt: 472.5 g/mol
InChI Key: ZTRRZSYFZWNODR-UHFFFAOYSA-N
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Description

8-(furan-2-yl)-6-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a complex organic compound that features a diverse array of functional groups, including a furan ring, a piperazine moiety, and a pyrano[3,4-c]pyridine core

Preparation Methods

The synthesis of 8-(furan-2-yl)-6-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the pyrano[3,4-c]pyridine core, followed by the introduction of the furan ring and the piperazine moiety. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrano[3,4-c]pyridine core through cyclization reactions.

    Substitution Reactions: Introduction of the furan ring and piperazine moiety via substitution reactions.

    Coupling Reactions: Use of coupling reactions to attach the 4-methoxyphenyl group to the piperazine moiety.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce production costs.

Chemical Reactions Analysis

8-(furan-2-yl)-6-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the 4-methoxyphenyl moiety can be reduced to form alcohol derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different substituents.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

8-(furan-2-yl)-6-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Biological Research: Investigation of its biological activity and potential therapeutic effects.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(furan-2-yl)-6-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 8-(furan-2-yl)-6-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile include:

    Piperazine Derivatives: Compounds containing the piperazine moiety, such as ciprofloxacin and ofloxacin.

    Furan Derivatives: Compounds containing the furan ring, such as furan-2,3-dione derivatives.

    Pyrano[3,4-c]pyridine Derivatives: Compounds with the pyrano[3,4-c]pyridine core, which may have similar biological activities.

The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct biological and chemical properties.

Properties

CAS No.

929809-30-3

Molecular Formula

C27H28N4O4

Molecular Weight

472.5 g/mol

IUPAC Name

8-(furan-2-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C27H28N4O4/c1-27(2)15-20-21(16-28)25(29-24(22(20)17-35-27)23-5-4-14-34-23)30-10-12-31(13-11-30)26(32)18-6-8-19(33-3)9-7-18/h4-9,14H,10-13,15,17H2,1-3H3

InChI Key

ZTRRZSYFZWNODR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC(=C2C#N)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C5=CC=CO5)C

Origin of Product

United States

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